Ethyl 3-ethylhexanoate

Overview

Description

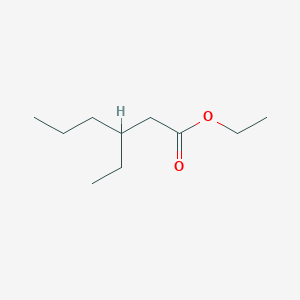

Ethyl 3-ethylhexanoate is a branched-chain ester derived from 3-ethylhexanoic acid, where the ethyl ester group is attached to the carboxylate moiety. This compound belongs to the family of alkyl esters, which are widely utilized in flavoring agents, solvents, and industrial intermediates due to their volatility and tunable physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-ethylhexanoate can be synthesized through the esterification of 3-ethylhexanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-ethylhexanoic acid+ethanol→Ethyl 3-ethylhexanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-ethylhexanoate primarily undergoes hydrolysis, transesterification, and reduction reactions.

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 3-ethylhexanoic acid and ethanol.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Reduction: this compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Hydrolysis: 3-ethylhexanoic acid and ethanol.

Transesterification: A different ester and ethanol.

Reduction: 3-ethylhexanol.

Scientific Research Applications

Ethyl 3-ethylhexanoate finds applications in various scientific fields:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

Industry: Widely used in the fragrance and flavor industries for its pleasant odor. It is also used as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of ethyl 3-ethylhexanoate is primarily related to its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing 3-ethylhexanoic acid and ethanol. This hydrolysis reaction is crucial for its metabolism and excretion. The compound’s interaction with molecular targets and pathways is largely dependent on its hydrolysis products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-ethylhexanoate with key analogs, focusing on molecular structure, functional groups, and applications.

Ethyl 3-Hydroxyhexanoate

- Molecular Formula : C₈H₁₆O₃

- Molecular Weight : 160.21 g/mol

- Functional Group: Hydroxyl (-OH) at the 3rd carbon of the hexanoate chain.

- Applications :

- Key Differences: The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to this compound .

Ethyl 3-Oxohexanoate

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.19 g/mol

- Functional Group : Ketone (-C=O) at the 3rd carbon.

- Applications :

- Key Differences: The ketone group introduces tautomerism (keto-enol), making it more reactive than this compound .

Cadmium 3-Ethylhexanoate

- Molecular Formula : C₁₆H₃₀CdO₄ (empirical formula for the salt)

- Applications :

- Key Differences: As a metal salt, it exhibits ionic character and thermal stability, unlike the neutral ester this compound .

tert-Butyl 3-Ethylhexanoate

- Molecular Formula : C₁₁H₂₂O₂ (inferred from )

- Applications :

- Key Differences: The bulky tert-butyl group reduces volatility and increases hydrophobicity compared to this compound .

Data Table: Comparative Analysis of this compound and Analogs

*Hypothetical data inferred from structural analogs.

Research Findings and Industrial Relevance

- Branching Effects: Branched esters like this compound typically exhibit lower melting points and higher volatility compared to linear analogs, making them suitable for fragrances and solvents .

- Functional Group Impact: Hydroxyl or ketone groups increase polarity, enhancing solubility in polar media (e.g., Ethyl 3-hydroxyhexanoate in aqueous cosmetics) . Metal salts (e.g., Cadmium 3-ethylhexanoate) are favored in high-temperature catalytic processes due to thermal stability .

- Safety Considerations : Branched esters are generally classified as low-toxicity solvents, whereas metal derivatives like cadmium salts pose significant environmental and health risks .

Biological Activity

Ethyl 3-ethylhexanoate, an ester compound with the chemical formula , is gaining attention for its potential biological activities. This article explores its biochemical pathways, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

This compound belongs to a class of compounds known as esters, characterized by the presence of an ethyl group attached to a branched alkyl chain. This unique structure contributes to its solubility and interaction with various biological systems.

Hydrolysis and Metabolism

The primary mode of action for this compound involves hydrolysis, a process where the ester bond is cleaved to yield an alcohol and a carboxylic acid. This hydrolysis is crucial for entering various metabolic pathways, including:

- Energy Production : The resulting products can be utilized in energy metabolism.

- Lipid Metabolism : It plays a role in the metabolism of lipids, which are essential for cellular functions.

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). Due to its lipophilic nature, it is likely to be well absorbed in biological systems, influencing its distribution within the body.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes involved in metabolic processes. These interactions can influence:

- Enzyme Activity : Modulating enzyme-catalyzed reactions can affect metabolic rates.

- Gene Expression : Potentially impacting gene expression through signaling pathways.

Toxicological Studies

Toxicological assessments have highlighted some adverse effects associated with exposure to this compound. For example:

- Developmental Toxicity : In studies involving pregnant animals, exposure to similar compounds has shown potential developmental toxicity .

- Liver Effects : Repeated doses have been linked to liver effects and reduced body weight gain in experimental models .

Study on Toxicity

A comprehensive study assessed the toxicity of this compound in animal models. The results indicated that at certain concentrations, there could be significant effects on liver function and overall health outcomes.

| Study Parameter | Result |

|---|---|

| Dose | Varies (0.05 g to 1 g) |

| Observed Effects | Liver toxicity, reduced weight gain |

| Animal Model | Pregnant rats |

Enzyme Activity Research

In vitro studies have shown that this compound can modulate enzyme activity related to lipid metabolism. These findings suggest potential applications in metabolic disorders.

| Enzyme Type | Activity Change |

|---|---|

| Lipase | Increased activity |

| Esterase | Decreased activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity Ethyl 3-ethylhexanoate, and how can side reactions be minimized?

- Methodology : Focus on esterification protocols using 3-ethylhexanoic acid and ethanol under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via gas chromatography (GC) to detect intermediates like unreacted acid or alcohol . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) can isolate the ester. Kinetic studies under varying temperatures (40–80°C) and molar ratios (1:1 to 1:3 acid:alcohol) help optimize yield .

- Data Analysis : Calculate percent yield and purity using GC-MS or NMR integration. Compare with literature benchmarks (e.g., NIST Chemistry WebBook retention indices) .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Spectroscopy :

- GC-MS : For purity assessment and identification via fragmentation patterns (e.g., m/z 158 [M+ - CH3CH2O] or m/z 88 [C4H8O2+]) .

- NMR : ¹H NMR (δ 4.1 ppm for -OCH2CH3, δ 2.3 ppm for -CH2COO) and ¹³C NMR (δ 170–175 ppm for carbonyl) confirm structure .

Q. What safety and handling protocols are critical when working with this compound in laboratory settings?

- Hazard Mitigation : Wear nitrile gloves and goggles (Xi irritant classification) . Use fume hoods to avoid inhalation (R36/38).

- Emergency Procedures : Rinse eyes with water for 15 minutes (S26) and dispose of waste via approved organic solvent protocols .

Advanced Research Questions

Q. How can computational models predict this compound’s reactivity in esterification or transesterification reactions?

- Methodology : Apply density functional theory (DFT) to calculate activation energies for nucleophilic acyl substitution. Compare with experimental kinetic data (e.g., Arrhenius plots) .

- Contradiction Resolution : Discrepancies in reported proton affinities (e.g., 835.7 kJ/mol vs. 804.7 kJ/mol) may stem from solvent effects or computational basis sets; validate via gas-phase ion energetics experiments .

Q. What strategies address inconsistencies in published thermodynamic data (e.g., Henry’s Law constants or vapor pressures) for this compound?

- Data Reconciliation : Cross-reference NIST Standard Reference Data with independent measurements using static or dynamic vapor-liquid equilibrium setups .

- Statistical Analysis : Apply error propagation models to assess uncertainties in enthalpy (ΔrH°) or free energy (ΔrG°) values derived from transesterification equilibria .

Q. How can this compound be functionalized for applications in polymer science or enzymatic studies?

- Derivatization : Introduce unsaturated bonds via palladium-catalyzed dehydrogenation for copolymerization with styrene or acrylates .

- Enzyme Interactions : Study lipase-catalyzed hydrolysis kinetics (e.g., Candida antarctica Lipase B) using stopped-flow spectrophotometry to monitor ester cleavage rates .

Q. Methodological Frameworks

- Experimental Design : Use factorial designs to test variables (temperature, catalyst concentration) and ANOVA to identify significant factors .

- Literature Integration : Conduct systematic reviews using databases like SciFinder or Reaxys, prioritizing peer-reviewed journals over commercial sources .

- Ethical Reporting : Adhere to IUPAC nomenclature and SI units. Use tools like ChemDraw for structural clarity and OriginLab for statistical visualization .

Properties

IUPAC Name |

ethyl 3-ethylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-7-9(5-2)8-10(11)12-6-3/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJZWBNWUOYBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647192 | |

| Record name | Ethyl 3-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84612-77-1 | |

| Record name | Ethyl 3-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.